Methacetin-methoxy-13C

Vue d'ensemble

Description

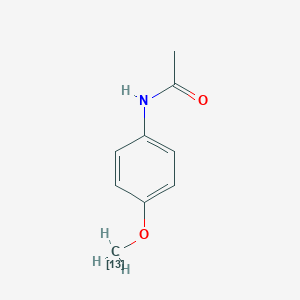

Methacetin methoxy-C-13 is a radiopharmaceutical compound used primarily as a diagnostic agent in liver function tests. It is a 13C-labeled version of methacetin, which allows for precise measurement of liver function through breath tests. The compound is metabolized in the liver, and the resulting 13CO2 can be measured in the patient’s breath, providing valuable information about hepatic function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methacetin methoxy-C-13 involves the O-alkylation of phenols by alkylhalides through an intermediate potassium salt of paracetamol (N-(4-hydroxyphenyl)acetamide). The reaction is carried out using 13C-methyliodide in the presence of potassium carbonate (K2CO3) under mild conditions (20-25°C). This method yields the product with high selectivity, achieving a 97.8% yield, 99.6% mass purity, and 99.1% isotopic purity .

Industrial Production Methods

Industrial production of Methacetin methoxy-C-13 follows similar synthetic routes but on a larger scale. Quality control during production is ensured using physicochemical analytical methods such as NMR, IR spectroscopy, and ESI-MS mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Methacetin methoxy-C-13 undergoes several types of chemical reactions, including:

Substitution: The methoxy group can be substituted under specific conditions, although this is less common in its primary applications.

Common Reagents and Conditions

Oxidation: The primary reagent involved is the cytochrome P450 1A2 enzyme in the liver.

Substitution: Various alkylhalides and bases like potassium carbonate are used in synthetic reactions.

Major Products

Oxidation: The major products are 13CO2 and acetaminophen.

Applications De Recherche Scientifique

Non-Invasive Liver Function Testing

Methacetin-methoxy-13C Breath Test (MBT)

The primary application of this compound is in the Methacetin Breath Test (MBT) , which is used to evaluate liver function non-invasively. This test measures the liver's metabolic capacity by assessing the conversion of Methacetin into carbon dioxide (CO2), which is then measured in the breath. The accuracy of MBT has been demonstrated in various studies, particularly for assessing liver inflammation and fibrosis in patients with chronic hepatitis C virus (HCV) infection.

- Study Findings : A study involving 200 subjects (100 HCV patients and 100 healthy controls) showed that MBT can accurately reflect hepatic microsomal function and correlate with liver fibrosis stages. The test achieved an area under the curve (AUC) of 0.90 for differentiating between low and high inflammation levels based on histological activity index scores .

Monitoring Disease Progression in Non-Alcoholic Fatty Liver Disease (NAFLD)

Clinical Trials and Research

The MBT is also being evaluated for its effectiveness in monitoring disease progression in Non-Alcoholic Fatty Liver Disease (NAFLD) and its more severe form, Non-Alcoholic Steatohepatitis (NASH) . Given the rising prevalence of NAFLD/NASH, there is an urgent need for reliable non-invasive diagnostic tools.

- Clinical Application : In clinical trials, MBT is utilized to assess changes in liver metabolic function over time, especially during treatment with investigational drugs like BMS-986036. The protocol involves measuring changes in the 13CO2/12CO2 ratio pre- and post-treatment to determine treatment efficacy .

Metabolomics and Cellular Metabolism Studies

Research Applications

This compound serves as a valuable tool in metabolomics , allowing researchers to trace metabolic pathways and quantify metabolic processes within cells.

- Analytical Techniques : The incorporation of stable isotopes like 13C enables researchers to track metabolites through various stages of analysis, including extraction and chromatography. This capability enhances the accuracy of quantifying endogenous compounds while correcting for ion suppression effects during mass spectrometry analysis .

Drug Development and Pharmacokinetics

Role as an Isotopic Tracer

In pharmacological research, this compound acts as an isotopic tracer to study drug metabolism and pharmacokinetics.

- Applications : It aids in understanding how drugs are metabolized by the liver, providing insights into their bioavailability and therapeutic efficacy. This application is crucial for developing new medications that require precise dosing based on metabolic rates .

Summary Table of Applications

Mécanisme D'action

Methacetin methoxy-C-13 exerts its effects through oxidative demethylation in the liver by the enzyme cytochrome P450 1A2. This process results in the formation of 13CO2, which is exhaled and measured to assess liver function. The molecular target is the cytochrome P450 1A2 enzyme, and the pathway involves the conversion of Methacetin methoxy-C-13 to acetaminophen and 13CO2 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methacetin: The non-labeled version of Methacetin methoxy-C-13, used similarly in liver function tests but without the isotopic labeling.

Acetaminophen: A major metabolite of Methacetin methoxy-C-13, commonly used as a pain reliever and fever reducer.

13C-labeled compounds: Other 13C-labeled compounds used in diagnostic tests, such as 13C-urea for Helicobacter pylori detection.

Uniqueness

Methacetin methoxy-C-13 is unique due to its 13C labeling, which allows for precise and non-invasive measurement of liver function through breath tests. This isotopic labeling provides a significant advantage in diagnostic accuracy and safety compared to non-labeled compounds .

Activité Biologique

Methacetin-methoxy-13C is a stable isotope-labeled derivative of methacetin, primarily utilized in pharmacokinetic studies and liver function assessments. This article delves into its biological activity, focusing on its metabolic pathways, applications in breath tests for liver function, and relevant case studies.

Overview of this compound

Methacetin is an analgesic and antipyretic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of the stable isotope carbon-13 () allows for enhanced tracking of its metabolic fate in biological systems. This compound is particularly significant in non-invasive liver function tests, where it serves as a substrate for cytochrome P450 enzymes.

Metabolic Pathways

Cytochrome P450 Enzymes:

Methacetin is primarily metabolized by cytochrome P450 enzymes, specifically CYP1A2. The metabolic process involves N-demethylation to produce acetaminophen and other metabolites. The presence of the label enables researchers to trace these metabolic products accurately through breath tests.

Breath Test Applications:

The -methacetin breath test has emerged as a valuable tool for assessing liver function. It provides a non-invasive alternative to liver biopsy, particularly useful in chronic liver disease management. The test measures the amount of produced after ingestion of this compound, reflecting the liver's metabolic capacity.

Case Studies and Research Findings

-

Liver Function Assessment:

A study published in Liver International evaluated the efficacy of the -methacetin breath test compared to traditional biochemical markers in patients with chronic hepatitis C. Results indicated that the breath test correlated well with liver fibrosis stages, suggesting its utility in clinical practice for monitoring liver health . -

Comparison with Other Breath Tests:

Research comparing -methacetin with other isotopic breath tests (e.g., -aminopyrine) highlighted its sensitivity in detecting early-stage liver dysfunction. The study found that -methacetin could reliably indicate restricted liver function even before significant clinical symptoms appeared . -

Influence of Genetic Polymorphisms:

A critical appraisal noted that genetic variations in CYP2C19 could affect the outcomes of the -methacetin breath test. Patients with specific polymorphisms exhibited altered metabolism rates, which should be considered when interpreting test results .

Data Table: Summary of Key Studies

Propriétés

IUPAC Name |

N-(4-(113C)methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAIDCNLVLTVFM-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298070 | |

| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72156-70-8 | |

| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72156-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacetin methoxy-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072156708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacetin methoxy-C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacetin-methoxy-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACETIN METHOXY-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR3G0X81D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.